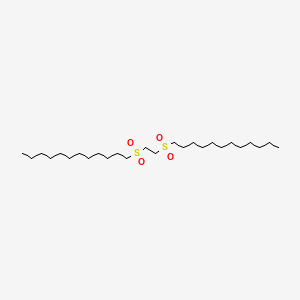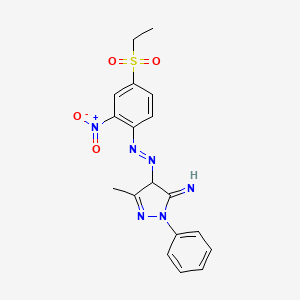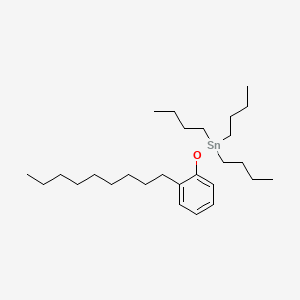![molecular formula C18H15N3Na2O7S2 B13793272 Disodium;7-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]naphthalene-1,3-disulfonate CAS No. 6341-28-2](/img/structure/B13793272.png)
Disodium;7-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]naphthalene-1,3-disulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disodium;7-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]naphthalene-1,3-disulfonate is a synthetic azo dye compound. It is characterized by its vibrant color and is commonly used in various industrial applications, including textiles, food, and cosmetics. The compound’s structure includes a naphthalene ring substituted with sulfonate groups, which enhances its solubility in water.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Disodium;7-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]naphthalene-1,3-disulfonate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-amino-5-methoxy-2-methylbenzenamine using sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures (0-5°C). The resulting diazonium salt is then coupled with 1,3-naphthalenedisulfonic acid under alkaline conditions to form the azo dye.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products. The final product is purified through crystallization and filtration processes to achieve high purity.
化学反応の分析
Types of Reactions
Disodium;7-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]naphthalene-1,3-disulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) are used under mild conditions.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) and occur under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学的研究の応用
Disodium;7-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]naphthalene-1,3-disulfonate has diverse applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic molecules.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used as a dye in textiles, food coloring, and cosmetics due to its vibrant color and stability.
作用機序
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. In biological systems, the azo group can be reduced by azo reductases to form aromatic amines, which can interact with cellular components. The sulfonate groups enhance the compound’s solubility and facilitate its interaction with biological molecules.
類似化合物との比較
Similar Compounds
- Disodium 4-amino-3-[[4’-[(2,4-dihydroxyphenyl)azo]phenyl]azo]naphthalene-1,3-disulfonate
- Disodium 4-amino-3-[[4’-[(2-hydroxy-5-methylphenyl)azo]phenyl]azo]naphthalene-1,3-disulfonate
Uniqueness
Disodium;7-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]naphthalene-1,3-disulfonate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of methoxy and methyl groups on the aromatic ring enhances its stability and solubility compared to other similar compounds.
特性
CAS番号 |
6341-28-2 |
|---|---|
分子式 |
C18H15N3Na2O7S2 |
分子量 |
495.4 g/mol |
IUPAC名 |
disodium;7-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]naphthalene-1,3-disulfonate |
InChI |
InChI=1S/C18H17N3O7S2.2Na/c1-10-5-15(19)17(28-2)9-16(10)21-20-12-4-3-11-6-13(29(22,23)24)8-18(14(11)7-12)30(25,26)27;;/h3-9H,19H2,1-2H3,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2 |
InChIキー |
DUBWIMUZGAMHSB-UHFFFAOYSA-L |
正規SMILES |
CC1=CC(=C(C=C1N=NC2=CC3=C(C=C(C=C3C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])OC)N.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Phenol, 4-[(4-aminophenyl)azo]-3-methyl-](/img/structure/B13793201.png)

![6,10-Dithia-2-aza-spiro[4.5]decane hydrochloride](/img/structure/B13793206.png)



![tert-butyl 4-[[4-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carboxylate](/img/structure/B13793241.png)



![[4-(6-chloro-1H-benzimidazol-2-yl)piperidin-1-yl]-(4-ethoxyphenyl)methanone](/img/structure/B13793261.png)
